molecular formula C4H9Cl3OSi B8609114 Trichloro(butyloxy)silane

Trichloro(butyloxy)silane

Cat. No.: B8609114
M. Wt: 207.55 g/mol
InChI Key: SZZPLIQXDJWGIS-UHFFFAOYSA-N
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Description

Trichloro(butyloxy)silane (hypothetical IUPAC name: trichloro(butoxy)silane) is an organosilicon compound with the theoretical formula Cl₃Si-O-C₄H₉. These compounds are characterized by a silicon atom bonded to three chlorine atoms and one organic substituent (alkyl, alkoxy, or aryl). They are widely used as coupling agents, surface modifiers, and intermediates in organosilicon synthesis due to their reactivity and ability to form self-assembled monolayers (SAMs) .

Properties

Molecular Formula

C4H9Cl3OSi

Molecular Weight

207.55 g/mol

IUPAC Name

butoxy(trichloro)silane

InChI

InChI=1S/C4H9Cl3OSi/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3

InChI Key

SZZPLIQXDJWGIS-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trichloro(butyloxy)silane (theoretical) with structurally related trichloro(alkyl/aryl)silanes, emphasizing their properties, applications, and key research findings.

Chemical Name CAS No. Molecular Formula Applications Key Properties References
Butyltrichlorosilane 13617-40-8 C₄H₉Cl₃Si Organosilicon synthesis, surface modification Shorter alkyl chain; moderate hydrophobicity; reactive Si-Cl bonds
Trichloro(octyl)silane Not provided C₈H₁₇Cl₃Si Hydrophobic membrane modification (oil-water separation) Increases contact angle (up to 130°); reduces pore size in PET membranes
Trichloro(octadecyl)silane (OTS) 1124-00-5 (generic) C₁₈H₃₇Cl₃Si Self-cleaning textiles, SAMs, semiconductor device coatings Long alkyl chain; high hydrophobicity (contact angle >140°); thick SAM layers
Trichloro(perfluorooctyl)silane (FOTS) 78560-45-9 C₈F₁₇Cl₃Si Liquid-repellent coatings, anti-fouling surfaces Fluorinated chain; exceptional chemical resistance; lower surface energy
Trichloro(cyclohexyl)silane 15571-55-6 C₆H₁₁Cl₃Si Surface treatments, polymer synthesis Cyclohexyl group provides steric hindrance; moderate thermal stability
Trichloro(3-phenylpropyl)silane 18035-33-1 C₁₂H₁₇Cl₃Si Nanomaterial synthesis, hydrophobic coatings Aromatic substituent enhances UV stability; used in functionalized resins

Key Comparative Insights:

Alkyl Chain Length and Hydrophobicity :

  • Shorter chains (e.g., butyl, octyl) provide moderate hydrophobicity, while longer chains (e.g., octadecyl in OTS) significantly enhance water-repellent properties .
  • Fluorinated chains (FOTS) exhibit superior oil and water repellency due to low surface energy .

Self-Assembled Monolayer (SAM) Thickness: SAM thickness increases with alkyl chain length: hexyl (6C) < octadecyl (18C) < triacontyl (30C) .

Reactivity and Stability :

  • Si-Cl bonds in all trichlorosilanes hydrolyze readily, forming Si-O-Si networks. Fluorinated derivatives (FOTS) exhibit slower hydrolysis due to steric and electronic effects .
  • Cyclohexyl and phenylpropyl groups introduce steric bulk, reducing reactivity but improving thermal stability .

Device Performance :

  • OTS and ODTS (octadecyl) enhance charge carrier mobility in organic semiconductors, while FOTS degrades performance due to incompatible surface energy .

Industrial Applications :

  • Trichloro(octyl)silane is preferred for membrane hydrophobization in oil-water separation .
  • OTS is widely used in textiles for self-cleaning and anti-stain coatings .

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